molecular formula C11H21N3O3 B1401058 Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate CAS No. 1259014-01-1

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate

Cat. No. B1401058
M. Wt: 243.3 g/mol
InChI Key: PRNNQLMMKGNVKQ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The exact details of this specific compound are not widely available, but it is offered by some chemical suppliers.


Synthesis Analysis

While the exact synthesis process for “Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate” is not explicitly mentioned in the sources, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate derivatives have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and LCMS. Single crystal X-ray diffraction analysis has been employed to confirm their structures. For example, the synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been studied (Kulkarni et al., 2016).

Molecular Structure Analysis

  • The crystal and molecular structures of various tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate derivatives have been reported. These studies provide insights into the molecular conformations and intermolecular interactions within these compounds (Mamat, Flemming, & Köckerling, 2012).

Biological Activity

  • Some derivatives of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate have been evaluated for their antibacterial and antifungal activities. For instance, certain compounds have shown moderate activity against a range of microorganisms (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

  • Investigations into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic environments have been conducted. These studies involve electrochemical, quantum chemical, and surface characterization methods (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNNQLMMKGNVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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